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Compound of Interest

Compound Name: 5-Ethylmorpholin-3-one

Cat. No.: B1283414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 5-
Ethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug

development. Through a comparative analysis with its potential structural isomers, this

document outlines key spectroscopic techniques and expected data to unequivocally confirm

the compound's identity and purity. Detailed experimental protocols are provided to ensure

reproducibility, and a logical workflow for structural validation is presented.

Structural Isomers for Comparison
To confirm the precise structure of 5-Ethylmorpholin-3-one, it is essential to differentiate it

from its structural isomers, which share the same molecular formula (C₆H₁₁NO₂) and molecular

weight (129.16 g/mol ). The primary isomers of concern include positional isomers, where the

ethyl group is at a different position on the morpholine ring, and functional group isomers.

Table 1: Key Structural Isomers of 5-Ethylmorpholin-3-one
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Compound Name Structure Isomer Type

5-Ethylmorpholin-3-one O=C1NC(CC)COC1 Target Compound

4-Ethylmorpholin-3-one O=C1N(CC)CCOC1 Positional Isomer

2-Ethylmorpholin-3-one O=C1NCCOC(CC)1 Positional Isomer

N-Acetylmorpholine O=C(C)N1CCOCC1 Functional Isomer

Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques for 5-Ethylmorpholin-3-one and its selected isomers. These predicted values are

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compoun
d

H-2 H-5 H-6
Ethyl
(CH₂)

Ethyl
(CH₃)

NH

5-

Ethylmorph

olin-3-one

~4.2 (s) ~3.5 (m) ~3.8 (t) ~1.6 (q) ~0.9 (t) ~6.5 (br s)

4-

Ethylmorph

olin-3-one

~4.3 (s) ~3.7 (t) ~3.9 (t) ~3.4 (q) ~1.2 (t) -

2-

Ethylmorph

olin-3-one

- ~3.6 (m) ~3.9 (m)
~1.8 (m),

~1.5 (m)
~1.0 (t) ~6.7 (br s)

N-

Acetylmorp

holine

~3.6 (t) ~3.6 (t) ~3.7 (t) - - -
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¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compo
und

C=O C-2 C-3 C-5 C-6
Ethyl
(CH₂)

Ethyl
(CH₃)

5-

Ethylmor

pholin-3-

one

~170 ~68 - ~55 ~70 ~28 ~11

4-

Ethylmor

pholin-3-

one

~168 ~67 - ~49 ~69 ~42 ~12

2-

Ethylmor

pholin-3-

one

~172 - - ~52 ~71 ~25 ~10

N-

Acetylmo

rpholine

~169 ~45 - ~45 ~67 -

~21

(Acetyl

CH₃)

Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (m/z)

Compound ESI-MS [M+H]⁺ Key Fragmentation Ions

5-Ethylmorpholin-3-one 130.0817 100, 86, 72, 57

4-Ethylmorpholin-3-one 130.0817 101, 86, 72, 57

2-Ethylmorpholin-3-one 130.0817 114, 100, 86, 72

N-Acetylmorpholine 130.0817 86, 70, 57, 43
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FTIR Spectroscopy
Table 5: Key FTIR Absorption Frequencies (cm⁻¹)

Compound C=O Stretch N-H Stretch C-O-C Stretch

5-Ethylmorpholin-3-

one
~1710 ~3250 ~1120

4-Ethylmorpholin-3-

one
~1715 - ~1115

2-Ethylmorpholin-3-

one
~1705 ~3240 ~1125

N-Acetylmorpholine ~1650 - ~1110

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a pulse angle of 30

degrees and a relaxation delay of 5 seconds. Process the data with a line broadening of 0.3

Hz.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer,

typically at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Set the

spectral width to cover the range of 0-200 ppm. A relaxation delay of 2 seconds is typically

sufficient.

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such

as methanol or acetonitrile.
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Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a high-

resolution mass spectrometer at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z

50-500. For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-

induced dissociation (CID) with argon gas.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be

prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.

Data Acquisition: Record the FTIR spectrum using an ATR-FTIR or transmission FTIR

spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet and

subtract it from the sample spectrum.

Logical Workflow for Structural Validation
The following diagram illustrates the logical steps to be taken to validate the structure of a

synthesized batch of 5-Ethylmorpholin-3-one.
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Structural Validation Workflow for 5-Ethylmorpholin-3-one
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13C NMR Spectroscopy
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Caption: Workflow for the structural validation of 5-Ethylmorpholin-3-one.
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To cite this document: BenchChem. [Validating the Structure of 5-Ethylmorpholin-3-one: A
Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283414#validating-the-structure-of-5-
ethylmorpholin-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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